

Spectroscopic comparison of different commercial grades of Pigment yellow 73

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Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

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A Spectroscopic Showdown: Comparing Commercial Grades of Pigment Yellow 73

For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is paramount. **Pigment Yellow 73** (C.I. 11738), a monoazo arylide pigment, finds application in various fields, and understanding the potential variability between commercial grades is crucial for ensuring consistency and performance in final products. This guide offers a spectroscopic and physicochemical comparison of different commercial offerings of **Pigment Yellow 73**, supported by available data.

This comparative analysis focuses on key performance parameters and spectroscopic fingerprints to differentiate between various commercial grades. While a comprehensive dataset including UV-Vis, FTIR, and Raman spectroscopy for multiple named commercial grades is not readily available in the public domain, this guide compiles existing data from technical datasheets and spectral databases to provide a valuable comparative overview.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes the reported physical and chemical properties of three commercial grades of **Pigment Yellow 73**. These parameters influence the pigment's performance in different applications, affecting properties like dispersibility, color strength, and stability.

Property	Hansa Brilliant Yellow 4GX	Sun Arylide Yellow 272-0553	Permanent Yellow G
Chemical Type	Monoazo Arylide	Monoazo Arylide	Disazo (Diarylide)
C.I. Name	Pigment Yellow 73	Pigment Yellow 73	Pigment Yellow 14
CAS No.	13515-40-7	13515-40-7	5468-75-7
Density (g/cm ³)	1.5	1.39	1.5
Oil Absorption (g/100g)	45	45-55	45
Heat Stability (°C)	180	160	180
Lightfastness (1-8)	6-7	6	5
Acid Resistance (1-5)	5	5	5
Alkali Resistance (1-5)	5	5	5

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a pigment's chemical structure and can reveal subtle differences between manufacturing processes or formulations of various commercial grades.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **Pigment Yellow 73** is characterized by absorption bands corresponding to its azo linkage, amide group, and aromatic structures. Below is a representative FTIR spectrum for Sun Arylide Yellow 272-0553.

FTIR Spectrum of Sun Arylide Yellow 272-0553

Wavenumber (cm ⁻¹)	Assignment
~3270	N-H stretching (amide)
~1665	C=O stretching (amide I)
~1600	C=C stretching (aromatic)
~1540	N-H bending (amide II)
~1450	C-H bending
~1270	C-N stretching
~1100	C-O stretching (ether)
~810	C-H out-of-plane bending

Note: The exact peak positions may vary slightly between different commercial grades due to minor structural or formulation differences.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and aromatic systems. The Raman spectrum of "Hansa Brilliant Yellow 4GX" is available in the IRUG (Infrared and Raman Users Group) spectral database. Key Raman shifts for this pigment are expected to highlight the azo group and the aromatic ring vibrations.

Expected Key Raman Peaks for Hansa Brilliant Yellow 4GX

Raman Shift (cm ⁻¹)	Assignment
~1600	Aromatic C=C stretching
~1420	N=N stretching (azo)
~1340	NO ₂ symmetric stretching
~1250	C-N stretching
~1180	Aromatic C-H in-plane bending

Note: This represents a general expectation. For precise comparison, the full spectrum from the IRUG database should be consulted.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. The primary absorption maximum (λ_{max}) in the visible region is responsible for the yellow color of the pigment. While specific UV-Vis spectra for these commercial grades were not found in the performed searches, arylide yellow pigments typically exhibit a strong absorbance in the range of 400-450 nm. Variations in the λ_{max} and the shape of the absorption band between different grades can indicate differences in particle size, crystal form, or the presence of impurities.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters used to obtain the referenced spectra were not available and may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the pigment powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

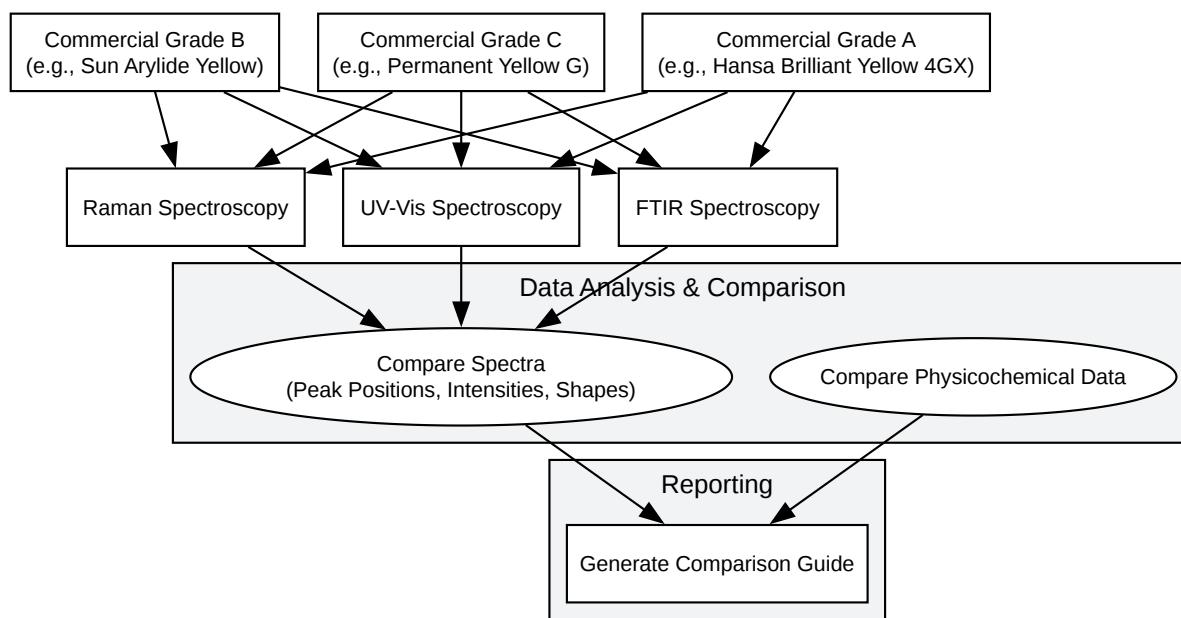
- **Sample Preparation:** A small amount of the pigment powder is placed on a microscope slide.
- **Data Acquisition:** The sample is analyzed using a Raman microscope. A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample. The scattered light is collected and directed to a spectrometer. The spectrum is recorded over a specific Raman shift range (e.g., 200-2000 cm^{-1}).

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute suspension of the pigment is prepared in a suitable solvent (e.g., ethanol, N,N-dimethylformamide) in which the pigment is sparingly soluble but can be uniformly dispersed. The suspension is sonicated to ensure homogeneity.
- Data Acquisition: The suspension is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer. The solvent is used as a blank for baseline correction.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of different commercial grades of a pigment.



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Caption: Experimental workflow for spectroscopic comparison.

Conclusion

The selection of a specific commercial grade of **Pigment Yellow 73** can have a tangible impact on the final product's characteristics. While the available data indicates that different grades share the same fundamental chemical structure, variations in physical properties such as particle size, crystal form, and the presence of minor impurities or additives introduced during manufacturing can lead to observable differences in their spectroscopic profiles and performance. For critical applications, it is strongly recommended that users conduct their own comprehensive spectroscopic and performance-based testing on various commercial grades to ensure the selection of the most suitable product for their specific needs.

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